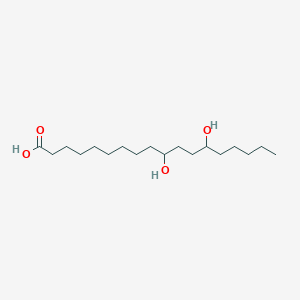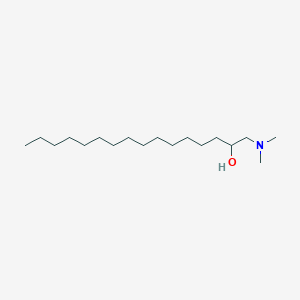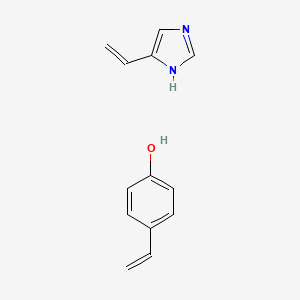
5-ethenyl-1H-imidazole;4-ethenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethenyl-1H-imidazole and 4-ethenylphenol are organic compounds that belong to the imidazole and phenol families, respectively These compounds are characterized by the presence of ethenyl (vinyl) groups attached to their core structures Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phenols are aromatic compounds with a hydroxyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . For 4-ethenylphenol, the synthesis can be achieved through the reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step synthesis processes that are optimized for high yield and purity. For example, the synthesis of imidazoles can be carried out using solvent-free microwave-assisted methods, which provide efficient and rapid production . Similarly, the production of phenol derivatives can be achieved through catalytic processes that ensure high selectivity and minimal by-products .
化学反応の分析
Types of Reactions
5-ethenyl-1H-imidazole and 4-ethenylphenol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
Oxidation: Oxidation of 5-ethenyl-1H-imidazole can yield imidazole oxides, while oxidation of 4-ethenylphenol can produce quinones.
Reduction: Reduction of these compounds can result in the formation of saturated imidazoles and phenols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
5-ethenyl-1H-imidazole and 4-ethenylphenol have a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-ethenyl-1H-imidazole and 4-ethenylphenol involves their interaction with specific molecular targets and pathways. For example, imidazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Phenols, on the other hand, can act as antioxidants by scavenging free radicals and preventing oxidative damage . The specific pathways and targets involved depend on the particular application and context of use.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: 1,2-disubstituted-4,5-diphenyl-1H-imidazole, 2,4,5-triaryl imidazoles.
Phenol Derivatives: Hydroquinone, catechol.
Uniqueness
5-ethenyl-1H-imidazole and 4-ethenylphenol are unique due to the presence of ethenyl groups, which can impart distinct chemical properties and reactivity
特性
CAS番号 |
28602-99-5 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
5-ethenyl-1H-imidazole;4-ethenylphenol |
InChI |
InChI=1S/C8H8O.C5H6N2/c1-2-7-3-5-8(9)6-4-7;1-2-5-3-6-4-7-5/h2-6,9H,1H2;2-4H,1H2,(H,6,7) |
InChIキー |
ABLSFYWCZDWGFP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)O.C=CC1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


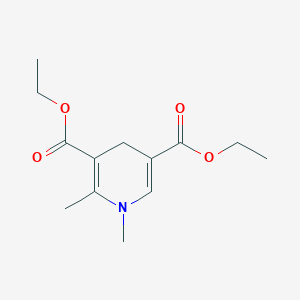

![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
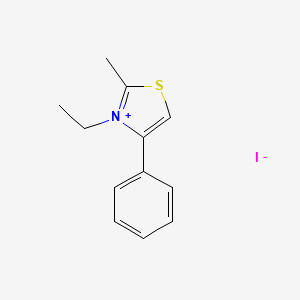
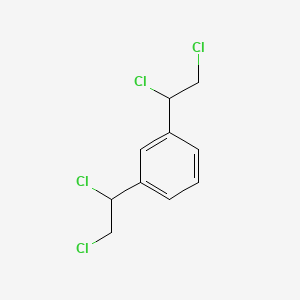
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)

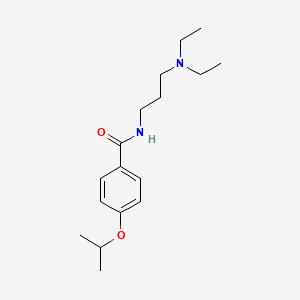
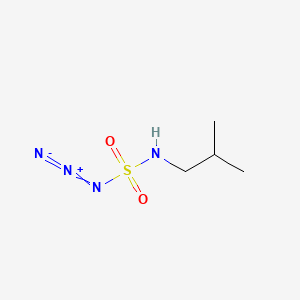
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
